N-[[2-(4-benzoylpiperazin-1-yl)phenyl]carbamothioyl]-4-propoxybenzamide
Overview
Description
N-[[2-(4-benzoylpiperazin-1-yl)phenyl]carbamothioyl]-4-propoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoylpiperazine moiety, a phenylcarbamothioyl group, and a propoxybenzamide segment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(4-benzoylpiperazin-1-yl)phenyl]carbamothioyl]-4-propoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzoylpiperazine: The initial step involves the reaction of piperazine with benzoyl chloride to form 4-benzoylpiperazine.
Introduction of the Phenylcarbamothioyl Group: The benzoylpiperazine is then reacted with 2-aminophenyl isothiocyanate to introduce the phenylcarbamothioyl group.
Attachment of the Propoxybenzamide Segment: Finally, the compound is reacted with 4-propoxybenzoyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(4-benzoylpiperazin-1-yl)phenyl]carbamothioyl]-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[[2-(4-benzoylpiperazin-1-yl)phenyl]carbamothioyl]-4-propoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[2-(4-benzoylpiperazin-1-yl)phenyl]carbamothioyl]-4-propoxybenzamide involves its interaction with specific molecular targets. The benzoylpiperazine moiety is known to interact with neurotransmitter receptors, while the phenylcarbamothioyl group may inhibit certain enzymes. The propoxybenzamide segment can enhance the compound’s solubility and bioavailability. Together, these interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives
Uniqueness
N-[[2-(4-benzoylpiperazin-1-yl)phenyl]carbamothioyl]-4-propoxybenzamide is unique due to its combination of structural features, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced potency, selectivity, and stability, making it a valuable candidate for further research and development.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[[2-(4-benzoylpiperazin-1-yl)phenyl]carbamothioyl]-4-propoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O3S/c1-2-20-35-23-14-12-21(13-15-23)26(33)30-28(36)29-24-10-6-7-11-25(24)31-16-18-32(19-17-31)27(34)22-8-4-3-5-9-22/h3-15H,2,16-20H2,1H3,(H2,29,30,33,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMAMNMDJZKFLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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